Carbobenzyloxy-L-threonyl-L-phenylalaninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-threonyl-L-phenylalaninamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of L-threonine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected L-threonine with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The final step involves the deprotection of the amino group to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated synthesis machines and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-L-threonyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Carbobenzyloxy-L-threonyl-L-phenylalaninamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbobenzyloxy-L-threonyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound may also interact with cell surface receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxy-L-threonyl-L-phenylalanine benzyl ester: Similar in structure but with a benzyl ester group instead of an amide group.
Carbobenzyloxy-L-methionyl-L-phenylalaninamide: Contains a methionine residue instead of threonine.
Carbobenzyloxy-L-tryptophyl-L-phenylalaninamide: Contains a tryptophan residue instead of threonine.
Uniqueness
Carbobenzyloxy-L-threonyl-L-phenylalaninamide is unique due to its specific combination of threonine and phenylalanine residues, which confer distinct chemical and biological properties.
Properties
CAS No. |
17337-74-5 |
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Molecular Formula |
C21H25N3O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
benzyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C21H25N3O5/c1-14(25)18(24-21(28)29-13-16-10-6-3-7-11-16)20(27)23-17(19(22)26)12-15-8-4-2-5-9-15/h2-11,14,17-18,25H,12-13H2,1H3,(H2,22,26)(H,23,27)(H,24,28) |
InChI Key |
UYCSCAFSVRPVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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